1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride
Description
1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is a fluorinated heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-fluorophenyl group and an ethylamine side chain, which is protonated as a hydrochloride salt. This structural motif is common in medicinal chemistry due to the oxadiazole ring’s metabolic stability and ability to engage in hydrogen bonding. The 3-fluorophenyl group enhances lipophilicity and influences target binding via fluorine’s electron-withdrawing effects .
Properties
IUPAC Name |
1-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O.ClH/c1-6(12)9-13-14-10(15-9)7-3-2-4-8(11)5-7;/h2-6H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYSXSUWLFPLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC(=CC=C2)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-fluorobenzohydrazide with acetic anhydride to form the oxadiazole ring. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers: Fluorophenyl Substitution
Key Insight : The 3-fluorophenyl substitution optimizes steric and electronic interactions in CNS-targeting applications, whereas para-substituted analogs show reduced bioavailability .
Heterocycle Variations: Oxadiazole vs. Thiadiazole
Key Insight : Thiadiazole derivatives generally exhibit stronger target binding but poorer safety profiles compared to oxadiazoles .
Substituent Modifications on the Oxadiazole Ring
Key Insight: Bulky substituents like phenoxymethyl improve solubility at the expense of CNS activity .
Salt Forms and Bioavailability
Key Insight : Hydrochloride salts balance solubility and bioavailability for systemic delivery .
Biological Activity
1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 197.2 g/mol. The presence of the oxadiazole ring is significant for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H10FN3O |
| Molecular Weight | 197.2 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to modulate pathways involved in cell proliferation and apoptosis. The oxadiazole moiety plays a crucial role in binding to target proteins, potentially influencing their activity through competitive inhibition or allosteric modulation.
Target Proteins
Research indicates that compounds containing oxadiazole rings often interact with enzymes involved in cancer progression and inflammation. For instance, they may inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair mechanisms.
Antitumor Activity
Several studies have reported the antitumor effects of oxadiazole derivatives. For example, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study:
In a study published by MDPI, oxadiazole derivatives exhibited significant cytotoxicity against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values for these compounds ranged from 1.61 to 2.00 µg/mL, indicating strong antiproliferative effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, although detailed studies are required to establish its efficacy and mechanism.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl ring and the oxadiazole core can significantly influence the biological activity of these compounds. For instance:
- Fluoro Substitution: The presence of fluorine on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
- Alkyl Chain Length: Variations in the alkyl chain length attached to the oxadiazole can affect solubility and bioavailability.
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve cyclization efficiency .
- Catalyst use : Lewis acids (e.g., ZnCl₂) enhance reaction rates and yields .
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures purity .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺ at m/z 243.67) and fragmentation patterns .
- X-ray Crystallography : Resolves the oxadiazole ring geometry and hydrogen-bonding interactions in the hydrochloride salt (e.g., N–H···Cl distances) .
Advanced: How does the 3-fluorophenyl substituent influence biological activity compared to other halogenated analogs?
The 3-fluorophenyl group enhances lipophilicity and target binding via:
Q. Comparative studies :
- 4-Fluorophenyl analogs : Show reduced activity in antimicrobial assays due to altered spatial orientation .
- Chlorinated analogs : Exhibit higher cytotoxicity but lower selectivity (e.g., IC₅₀ values in cancer cells) .
Advanced: What strategies resolve contradictions in reported biological activities across studies?
- Assay standardization : Control variables like cell line specificity (e.g., HEK293 vs. HeLa) and incubation time .
- Structural validation : Confirm batch purity via HPLC (>95%) to rule out impurities affecting activity .
- Meta-analysis : Compare substituent effects (e.g., 3-fluoro vs. 4-fluoro) using QSAR models to identify critical pharmacophores .
Advanced: How can computational modeling predict the compound’s interactions with biological targets?
- Molecular docking : Simulate binding to targets like Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK), highlighting hydrogen bonds between the oxadiazole ring and Arg158 .
- Pharmacophore modeling : Identify essential features (e.g., fluorine position, amine hydrophilicity) for antimicrobial activity .
- ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3) and blood-brain barrier permeability .
Advanced: What are the challenges in derivatizing the oxadiazole ring for SAR studies?
- Reactivity limitations : The oxadiazole ring resists electrophilic substitution, requiring harsh conditions (e.g., HNO₃/H₂SO₄ for nitration) that may degrade the amine group .
- Regioselectivity : Modifications at the 2-position (vs. 5-position) often require protecting groups (e.g., Boc for the amine) .
- Salt stability : Hydrochloride salts may hydrolyze under basic conditions, necessitating pH-controlled reactions (pH 6–7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
